molecular formula C11H13NO2 B8046677 N-(2-Formyl-4,5-dimethyl-phenyl)-acetamide

N-(2-Formyl-4,5-dimethyl-phenyl)-acetamide

Cat. No.: B8046677
M. Wt: 191.23 g/mol
InChI Key: ZGSDKOSEWRHRAC-UHFFFAOYSA-N
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Description

N-(2-Formyl-4,5-dimethyl-phenyl)-acetamide (CAS No. 70128-17-5) is an acetamide derivative featuring a phenyl ring substituted with a formyl group at the 2-position and methyl groups at the 4- and 5-positions. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.230 g/mol . The compound has been utilized as a key intermediate in the synthesis of alkaloids like C-nor-cularine via Pictet-Spengler reactions . Its structural uniqueness lies in the combination of electron-withdrawing (formyl) and electron-donating (methyl) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(2-formyl-4,5-dimethylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-7-4-10(6-13)11(5-8(7)2)12-9(3)14/h4-6H,1-3H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSDKOSEWRHRAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)NC(=O)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Formyl-4,5-dimethyl-phenyl)-acetamide typically involves the following steps:

    Starting Material: The synthesis begins with 2,4,5-trimethylbenzaldehyde.

    Formylation: The formyl group is introduced via a Vilsmeier-Haack reaction, which involves the reaction of the starting material with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Acetylation: The formylated intermediate is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Formyl-4,5-dimethyl-phenyl)-acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-Formyl-4,5-dimethylbenzoic acid.

    Reduction: 2-Hydroxymethyl-4,5-dimethylphenylacetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(2-Formyl-4,5-dimethyl-phenyl)-acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Formyl-4,5-dimethyl-phenyl)-acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial actions.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substitution pattern on the phenyl ring significantly impacts molecular geometry and solid-state packing. For example:

Compound Name Substituents Crystal System/Space Group Key Observations
N-(2-Formyl-4,5-dimethyl-phenyl)-acetamide 2-formyl, 4,5-dimethyl Not reported in evidence Formyl group enhances electrophilicity; methyl groups stabilize hydrophobic interactions.
N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide 3,5-dimethyl, 2,2,2-trichloro Monoclinic, P2₁/c Two molecules per asymmetric unit; trichloro group increases steric bulk.
N-(3-chlorophenyl)-2,2,2-trichloro-acetamide 3-chloro, 2,2,2-trichloro Monoclinic, P2₁/c Strong electron-withdrawing substituents reduce molecular symmetry.

The formyl group in the target compound introduces a reactive aldehyde moiety, enabling participation in cyclization reactions (e.g., Pictet-Spengler) that are less feasible in analogs lacking this group .

Electronic and Solubility Properties

  • Electron-withdrawing effects : The formyl group increases electrophilicity, making the compound more reactive in nucleophilic additions compared to analogs with methoxy or methyl groups alone.
  • Solubility : Methyl groups improve lipophilicity, whereas methoxy or nitro substituents (e.g., compound B1 in ) enhance polarity.

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